(1R,5R,6R,7R,9S,11R,12R,13S,14S)-14-(hydroxymethyl)-3-imino-8,10-dioxa-2,4-diazatetracyclo[7.3.1.1(7,11).0(1,6)]tetradecane-5,9,12,13,14-pentol
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Overview
Description
Tetrodotoxin is a potent neurotoxin primarily found in marine animals such as pufferfish, porcupinefish, and blue-ringed octopuses. It is also produced by certain bacteria like Pseudoalteromonas, Pseudomonas, and Vibrio . Tetrodotoxin is known for its ability to block sodium channels in nerve cells, preventing the transmission of nerve impulses and leading to paralysis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tetrodotoxin is complex due to its intricate structure. One approach involves the use of furfuryl alcohol as a starting material, followed by a stereoselective Diels-Alder reaction to form the cyclohexane skeleton. Subsequent steps include functional group interconversions, cyclic anhydride opening, decarboxylative hydroxylation, and an Upjohn dihydroxylation . The final steps involve ruthenium-catalyzed oxidative alkyne cleavage and formation of the hemiaminal and orthoester under acidic conditions .
Industrial Production Methods: Industrial production of tetrodotoxin is primarily focused on extraction from natural sources, such as the liver of pufferfish. Ultrasound-assisted extraction with acidified organic solvents has been optimized to achieve high yields of tetrodotoxin . This method involves a liquid-to-material ratio of 2.8:1, an extraction temperature of 60°C, and an extraction time of 23.3 minutes .
Chemical Reactions Analysis
Types of Reactions: Tetrodotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s highly oxygenated cyclohexane framework allows for multiple functional group interconversions .
Common Reagents and Conditions:
Oxidation: Ruthenium-catalyzed oxidative alkyne cleavage.
Reduction: SmI2-mediated concurrent fragmentation and ester reduction.
Substitution: Functional group interconversions on the cyclohexane framework.
Major Products: The major products formed from these reactions include anhydro-tetrodotoxin, 9-epiTetrodotoxin, and 9-epi lactone-Tetrodotoxin .
Scientific Research Applications
Tetrodotoxin has numerous applications in scientific research:
Chemistry: Used as a tool to study sodium channels and their role in nerve impulse transmission.
Biology: Helps in understanding the ecological roles of marine animals that produce or harbor the toxin.
Medicine: Investigated for its potential to treat cancer-related pain, neuropathic pain, and visceral pain.
Industry: Utilized in the development of new drugs targeting sodium channels.
Mechanism of Action
Tetrodotoxin exerts its effects by binding to site 1 of the fast voltage-gated sodium channel located at the extracellular pore opening . This binding temporarily disables the function of the ion channel, preventing sodium ions from entering the neuron and thereby inhibiting the firing of action potentials . This mechanism leads to paralysis and, in severe cases, death due to respiratory failure .
Comparison with Similar Compounds
Tetrodotoxin is unique due to its highly polar, stereochemically complex structure and its potent neurotoxic effects. Similar compounds include:
Saxitoxin: Another potent neurotoxin that also binds to site 1 of the sodium channel.
Conotoxins: A group of neurotoxic peptides from cone snails that target various ion channels, including sodium channels.
Tetrodotoxin stands out for its specific binding to sodium channels and its presence in a wide range of marine and terrestrial animals .
Properties
Molecular Formula |
C11H17N3O8 |
---|---|
Molecular Weight |
319.27 g/mol |
IUPAC Name |
(1R,5R,6R,7R,9S,11S,12R,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |
InChI |
InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2-,3+,4-,5+,6-,7+,9+,10-,11+/m1/s1 |
InChI Key |
CFMYXEVWODSLAX-QYIGHCJRSA-N |
Isomeric SMILES |
C([C@@]1([C@H]2[C@@H]3[C@H](N=C(N[C@@]34[C@H]([C@@H]1O[C@]([C@H]4O)(O2)O)O)N)O)O)O |
Canonical SMILES |
C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |
Origin of Product |
United States |
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